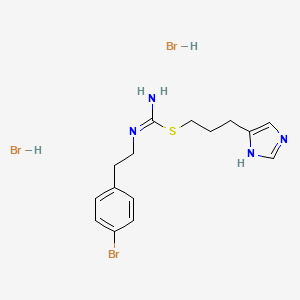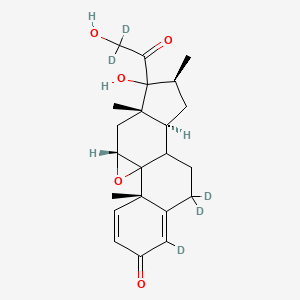
Betamethasone-d5 9,11-Epoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Betamethasone-d5 9,11-Epoxide: is a labeled metabolite of Mometasone furoate. It is a synthetic corticosteroid with a molecular formula of C22H23D5O5 and a molecular weight of 377.49. This compound is used in various scientific research applications due to its stable isotope labeling, which allows researchers to study metabolic pathways in vivo in a safe manner.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Betamethasone-d5 9,11-Epoxide involves several steps. One common method includes the epoxidation of alkenes, which can be achieved through an acid-catalyzed oxidation-hydrolysis reaction . This process results in the formation of a vicinal diol, a molecule with hydroxyl groups on neighboring carbons .
Industrial Production Methods: Industrial production of this compound typically involves the use of stable isotope labeling techniques. These methods ensure the production of high-purity compounds that can be used for various research purposes.
Analyse Des Réactions Chimiques
Types of Reactions: Betamethasone-d5 9,11-Epoxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products.
Reduction: Reduction reactions can convert the compound into different forms.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, and oxidizing agents. The conditions for these reactions vary depending on the desired product .
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development .
Applications De Recherche Scientifique
Betamethasone-d5 9,11-Epoxide has a wide range of scientific research applications, including:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Stable isotope labeling allows researchers to study metabolic pathways in vivo.
Medicine: Used in clinical diagnostics for imaging, diagnosis, and newborn screening.
Industry: Employed as an environmental pollutant standard for the detection of air, water, soil, sediment, and food.
Mécanisme D'action
The mechanism of action of Betamethasone-d5 9,11-Epoxide involves its interaction with glucocorticoid receptors. It inhibits neutrophil apoptosis and demargination, and inhibits NF-Kappa B and other inflammatory transcription factors . Additionally, it inhibits phospholipase A2, leading to decreased formation of arachidonic acid derivatives . This results in the promotion of anti-inflammatory genes like interleukin-10 .
Comparaison Avec Des Composés Similaires
Betamethasone 9,11-Epoxide 21-Propionate: A labeled compound of Betamethasone 9,11-Epoxide with similar applications.
Beclomethasone Dipropionate: An anti-inflammatory agent with similar properties.
Uniqueness: Betamethasone-d5 9,11-Epoxide is unique due to its stable isotope labeling, which allows for precise metabolic studies and environmental pollutant detection. This makes it a valuable tool in various scientific research fields.
Propriétés
Formule moléculaire |
C22H28O5 |
|---|---|
Poids moléculaire |
377.5 g/mol |
Nom IUPAC |
(2S,10R,11S,13S,15S,17R)-6,8,8-trideuterio-14-(2,2-dideuterio-2-hydroxyacetyl)-14-hydroxy-2,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one |
InChI |
InChI=1S/C22H28O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)22(15)18(27-22)10-20(16,3)21(12,26)17(25)11-23/h6-7,9,12,15-16,18,23,26H,4-5,8,10-11H2,1-3H3/t12-,15+,16-,18+,19-,20-,21?,22?/m0/s1/i4D2,9D,11D2 |
Clé InChI |
GBDXNHBVYAMODG-GGKLTOMPSA-N |
SMILES isomérique |
[2H]C1=C2[C@](C=CC1=O)(C34[C@H](O3)C[C@]5([C@H]([C@H]4CC2([2H])[2H])C[C@@H](C5(C(=O)C([2H])([2H])O)O)C)C)C |
SMILES canonique |
CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)CO)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


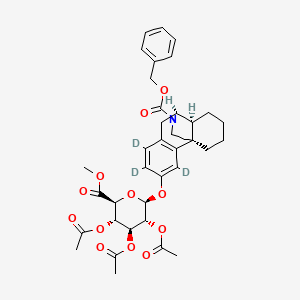
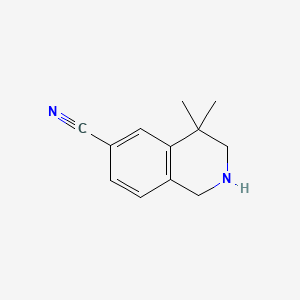
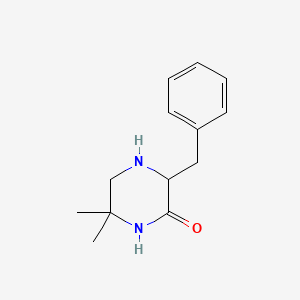

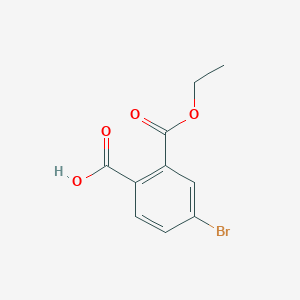
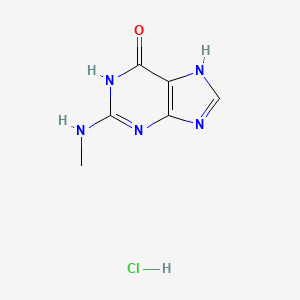
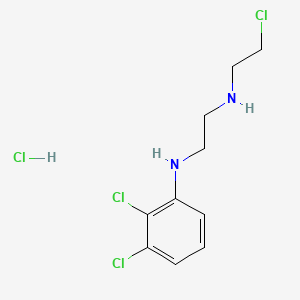
![Des-[2-(2-Amino-4-thiazolyl)acetyl] 2-(N-(4-Aminophenethyl)-N-Trifluoroacetamido Mirabegron O-Glucuronide Triacetate](/img/structure/B13843631.png)
![(1R,2S,10R,13R,14R,18S)-2,17,18-trimethyl-7-(oxan-2-yl)-17-(oxan-2-yloxy)-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene](/img/structure/B13843635.png)
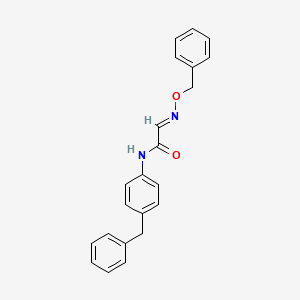
![Methyl 6,8-dibromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13843643.png)
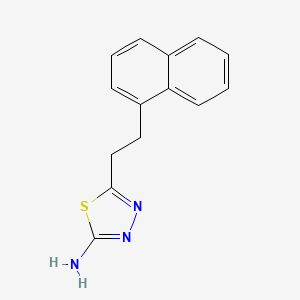
![7-(3-Methoxyphenyl)-2-[4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13843650.png)
